molecular formula C4H7BrF2O B1379629 2-(2-Bromoethoxy)-1,1-difluoroethane CAS No. 1544861-04-2

2-(2-Bromoethoxy)-1,1-difluoroethane

Cat. No.: B1379629
CAS No.: 1544861-04-2
M. Wt: 189 g/mol
InChI Key: VSNAEDNRRKWXCA-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1,1-difluoroethane is a useful research compound. Its molecular formula is C4H7BrF2O and its molecular weight is 189 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Organic Molecules Modification : A novel method was developed for incorporating the CHF(2) group into organic molecules using BrF(3). This process efficiently transforms 2-alkyl-1,3-dithiane derivatives, which can be made from alkyl bromides and 1,3-dithiane, into corresponding 1,1-difluoromethyl alkanes (RCHF(2)) (Sasson, Hagooly, & Rozen, 2003).

  • Understanding Molecular Behavior : Research on the conformational equilibrium of 1,2-difluoroethane using ab initio quantum chemical calculations contributed to a deeper understanding of the stability of its gauche-conformation, revealing insights into the molecular structure and behavior (Engkvist, Karlström, & Widmark, 1997).

  • Halogen Bonding Studies : A study focused on the formation of cocrystals and halogen⋯O interactions in structures of 1,4-dioxane with diiodo-, bromo-iodo-, and dibromoperfluoroethanes. This research provides insights into the crystallographic and molecular interaction aspects of halogen bonding, with potential implications for material science (Olejniczak, Katrusiak, & Vij, 2009).

  • Synthesis of Intermediates : The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1,2-dibromoethane through the Williamson Reaction was investigated. This study provides a methodological framework for the preparation of intermediates useful in pharmaceutical and organic chemistry (Guang-xin, 2006).

  • Investigation of Molecular Dynamics : The study of 1,2-dibromo-1,1-difluoroethane and 1-bromo-2-iodo-tetrafluoroethane in nematic liquid crystalline solvents via NMR spectroscopy contributed to understanding the structure, bond rotational potential, and molecular dynamics of fluorinated ethanes (Emsley, Longeri, Merlet, Pileio, & Suryaprakash, 2006).

Safety and Hazards

The safety data sheet for a similar compound, 2-(2-Bromoethoxy)ethanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

2-(2-Bromoethoxy)-1,1-difluoroethane plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Additionally, this compound can affect the expression of genes involved in detoxification and stress response, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 enzymes can result in enzyme inhibition, leading to altered metabolic pathways. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to significant adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that participate in further biochemical reactions. The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interaction with enzymes and other biomolecules, thereby modulating its biochemical effects .

Properties

IUPAC Name

2-(2-bromoethoxy)-1,1-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrF2O/c5-1-2-8-3-4(6)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNAEDNRRKWXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544861-04-2
Record name 2-(2-bromoethoxy)-1,1-difluoroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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